molecular formula C17H13NO2 B2527979 3-Acetyl-4-phenyl-1H-quinolin-2-one CAS No. 313273-62-0

3-Acetyl-4-phenyl-1H-quinolin-2-one

Cat. No.: B2527979
CAS No.: 313273-62-0
M. Wt: 263.296
InChI Key: UVIFCFBKDKJCFD-UHFFFAOYSA-N
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Description

3-Acetyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a structure known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-phenyl-1H-quinolin-2-one typically involves the acetylation of 4-phenylquinolin-2-one. One common method is the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate at room temperature . Another approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2-ones using acetyl chloride in the presence of pyridine or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. Techniques like microwave-assisted synthesis and solvent-free conditions could be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other functionalized derivatives .

Scientific Research Applications

3-Acetyl-4-phenyl-1H-quinolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

3-Acetyl-4-phenyl-1H-quinolin-2-one (commonly referred to as 3-APQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of 3-APQ, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C17H13NO2C_{17}H_{13}NO_2 and a molecular weight of 263.29 g/mol. The compound exhibits a yellow crystalline appearance and contains an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. This specific substitution pattern is crucial for its biological reactivity and activity.

1. Antimicrobial Activity

Research indicates that 3-APQ demonstrates moderate antibacterial activity against various gram-positive and gram-negative bacteria. In particular, it has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Activity
Staphylococcus aureusModerate antibacterial
Escherichia coliModerate antibacterial
Candida speciesPotential antifungal effects

2. Anticancer Properties

3-APQ has been investigated for its potential as an anticancer agent, particularly in inhibiting tumor growth. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival. For instance, in vitro studies using various cancer cell lines (e.g., HeLa, MDA-MB231) have shown significant anti-proliferative effects .

The compound's interaction with tubulin has been highlighted as a potential mechanism of action, leading to mitotic arrest and subsequent apoptosis . A study reported that derivatives of quinoline chalcones, which include structures similar to 3-APQ, exhibited potent anti-proliferative activity with low toxicity towards normal cells .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-APQ has been explored for anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models . This property suggests potential therapeutic applications in inflammatory diseases.

The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Gene Expression Modulation : It is proposed that 3-APQ could alter gene expression profiles associated with cell cycle regulation and apoptosis.
  • Binding Interactions : Molecular docking studies suggest that 3-APQ can effectively bind to various biological targets, including proteins involved in cancer progression .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Anticancer Efficacy : In a study involving MDA-MB231 breast cancer cells, treatment with 3-APQ resulted in a significant reduction in cell viability (GI50 values around 50 μM), demonstrating its potential as a lead compound for further development .
  • Antimicrobial Testing : A comparative analysis of antimicrobial activity revealed that 3-APQ exhibited higher efficacy than traditional antibiotics against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.

Properties

IUPAC Name

3-acetyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIFCFBKDKJCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320547
Record name 3-acetyl-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313273-62-0
Record name 3-acetyl-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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